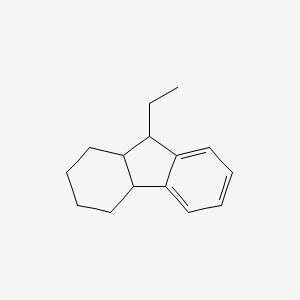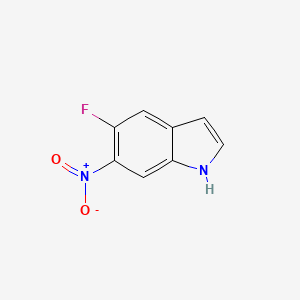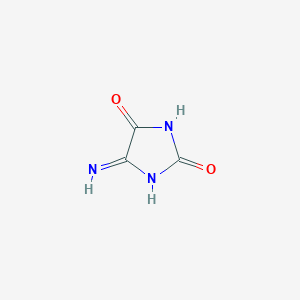
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by the presence of a thiazole ring and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Coupling with Phenyl Ring: The thiazole and trifluoromethyl groups are then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.
Formation of Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives.
Applications De Recherche Scientifique
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid
- (4-(Trifluoromethyl)phenyl)boronic acid
- (3-(Thiazol-2-yl)phenyl)boronic acid
Uniqueness
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid stands out due to its unique combination of a thiazole ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H7BF3NO2S |
|---|---|
Poids moléculaire |
273.04 g/mol |
Nom IUPAC |
[3-(1,3-thiazol-5-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2S/c12-10(13,14)7-1-6(9-4-15-5-18-9)2-8(3-7)11(16)17/h1-5,16-17H |
Clé InChI |
YZGMMYTZJRPAEU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CS2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


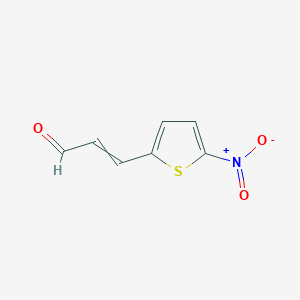
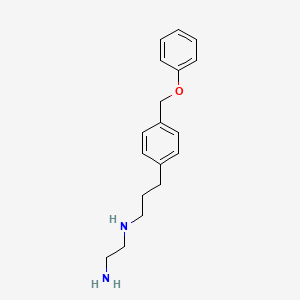


![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
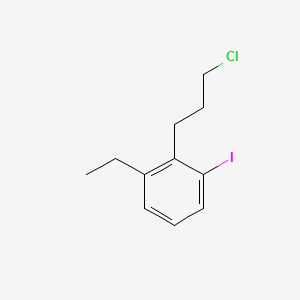

![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
